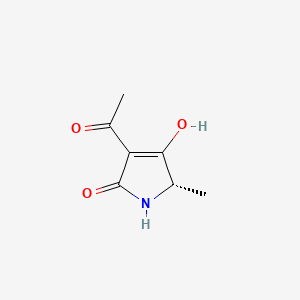
Propafenone-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, which is a class 1c anti-arrhythmic medication. It is primarily used to treat illnesses associated with rapid heartbeats, such as atrial and ventricular arrhythmias . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of the drug.
Mechanism of Action
Target of Action
Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .
Mode of Action
This compound acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.
Pharmacokinetics
This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .
Action Environment
Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other drugs can increase the plasma concentrations of this compound, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .
Biochemical Analysis
Biochemical Properties
Propafenone-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. This compound also interacts with sodium channels in cardiac cells, blocking the fast inward sodium current, which is crucial for its antiarrhythmic effects .
Cellular Effects
This compound affects various types of cells, particularly cardiac cells. It influences cell function by blocking sodium channels, which affects the action potential duration and refractory period of cardiac cells. This blockade can alter cell signaling pathways, gene expression, and cellular metabolism, leading to its therapeutic effects in treating arrhythmias .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sodium channels in cardiac cells, inhibiting the fast inward sodium current. This inhibition stabilizes the cardiac cell membrane and prevents abnormal electrical activity. Additionally, this compound undergoes extensive metabolism by CYP2D6, leading to the formation of active metabolites that contribute to its antiarrhythmic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining normal cardiac rhythm in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias without significant adverse effects. At high doses, this compound can cause toxic effects, including bradycardia, hypotension, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary pathway is its metabolism by CYP2D6 to form 5-hydroxypropafenone, which retains antiarrhythmic activity. Additionally, it undergoes N-dealkylation by CYP3A4 and CYP1A2 to form N-despropylpropafenone, another active metabolite. These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in cardiac tissues. This distribution is essential for its therapeutic effects in treating arrhythmias .
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects by blocking sodium channels. It may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Propafenone-d5 Hydrochloride involves the synthesis of the deuterated intermediate, followed by its conversion to the hydrochloride salt. One common method involves the reaction of o-hydroxyacetophenone with benzaldehyde in the presence of an organic solvent and an alkali . The resulting intermediate is then reacted with a deuterated propylamine to introduce the deuterium atoms. The final step involves the formation of the hydrochloride salt by reacting the intermediate with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the propylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds and modified side chains.
Scientific Research Applications
Propafenone-d5 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propafenone.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how Propafenone interacts with other drugs and biological molecules.
Analytical Chemistry: Used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another class 1c anti-arrhythmic medication with similar uses but different pharmacokinetic properties.
Encainide: Similar to Propafenone but with a different side effect profile.
Moricizine: Another anti-arrhythmic drug with a different mechanism of action.
Uniqueness
The presence of deuterium atoms can alter the metabolic pathways and provide insights that are not possible with the non-deuterated form .
Properties
CAS No. |
1398066-02-8 |
|---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
382.94 |
IUPAC Name |
1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |
InChI Key |
XWIHRGFIPXWGEF-LUIAAVAXSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Synonyms |
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione](/img/structure/B1147800.png)
![5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-](/img/structure/B1147802.png)

![(2E)-2-[(Dimethylamino)methylene]succinonitrile](/img/structure/B1147809.png)
![9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1147812.png)

